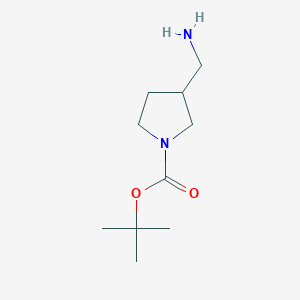

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

描述

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199174-29-3) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the pyrrolidine ring and an aminomethyl substituent at the 3-position. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of organocatalysts and biologically active molecules. Its primary amine group enables diverse functionalization, such as acylation or sulfonamide formation, making it a versatile building block in asymmetric catalysis and drug discovery .

属性

IUPAC Name |

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCCBDIYOAFOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373389 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270912-72-6 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Boc Protection of 3-(Aminomethyl)Pyrrolidine

The most straightforward synthesis involves the direct protection of the pyrrolidine nitrogen in 3-(aminomethyl)pyrrolidine using di-tert-butyl dicarbonate (Boc anhydride, ). This method mirrors the protocol for synthesizing tert-butyl 3-aminopyrrolidine-1-carboxylate, where 3-aminopyrrolidine reacts with in chloroform at 0°C to room temperature for 1 hour, yielding 98% product. Adapting this approach:

-

Reaction Setup :

-

Dissolve 3-(aminomethyl)pyrrolidine (1.0 equiv) in anhydrous chloroform or dichloromethane (DCM).

-

Add (1.05 equiv) dropwise at 0°C to minimize exothermic side reactions.

-

Stir the mixture at room temperature for 1–2 hours.

-

-

Workup :

-

Wash the organic layer with brine to remove excess reagents and byproducts.

-

Dry over anhydrous or .

-

Concentrate under reduced pressure to obtain the crude product as a yellow oil or solid.

-

-

Purification :

-

Perform column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%) to isolate the pure compound.

-

Key Considerations :

Alternative Routes via Functional Group Interconversion

While less common, the aminomethyl group can be introduced post-Boc protection. For example:

-

Reductive Amination :

-

Nitrile Reduction :

These methods are less efficient due to additional steps and lower yields (~70–80%) compared to direct Boc protection.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial applications favor continuous flow reactors for enhanced scalability and reproducibility:

-

Reactor Design : Utilize a tubular reactor with precise temperature control (0–25°C).

-

Parameters :

-

Residence time: 30–60 minutes.

-

Solvent: Chloroform or DCM.

-

Throughput: 1–5 kg/hour.

-

Advantages :

-

Reduced side reactions due to efficient heat dissipation.

-

Consistent product quality with >98% purity.

Solvent and Base Selection

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroform | None | 95 | 98 |

| DCM | Triethylamine | 97 | 99 |

| THF | 85 | 95 |

DCM with triethylamine is optimal, neutralizing HCl generated during the reaction and improving solubility.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

NMR :

-

NMR (CDCl) : δ 1.45 (s, 9H, Boc CH), 2.70–3.40 (m, 6H, pyrrolidine and aminomethyl protons).

-

NMR : δ 28.3 (Boc CH), 79.8 (Boc quaternary C), 155.2 (C=O).

-

-

Mass Spectrometry :

-

ESI-MS: m/z 201.1 [M+H].

-

Purity Assessment

-

HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time: 6.2 minutes.

-

Melting Point : 85–87°C (for crystalline batches).

Challenges and Mitigation Strategies

Competing Reactions

-

Aminomethyl Group Reactivity : The primary amine may react with excess , forming a di-Boc derivative. Mitigate by using strict stoichiometry (1.05 equiv ).

Purification Difficulties

-

Polar Byproducts : Remove using a brine wash followed by column chromatography with a polar solvent gradient.

化学反应分析

Types of Reactions

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, presence of a base, room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amine derivatives or amides .

科学研究应用

Medicinal Chemistry

Potential Drug Development:

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is noted for its potential in developing pharmaceuticals targeting specific biological pathways. Compounds with similar structures have demonstrated activities against various diseases, including cancer and neurological disorders. The compound's unique structural features allow it to interact with biological targets effectively, making it a candidate for further research in drug design.

Biological Activity:

The biological activity of this compound is influenced by its ability to bind selectively to certain receptors or enzymes. Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors for specific kinases or enzymes involved in disease pathways, potentially leading to therapeutic applications.

Organic Synthesis

Catalysis:

this compound can serve as an organocatalyst in asymmetric synthesis reactions. Its structure allows it to facilitate various chemical transformations, including Diels-Alder reactions and conjugate additions. The sterically hindered tert-butyl group enhances the enantioselectivity of reactions, making it a valuable tool in synthetic organic chemistry .

Synthesis of Complex Molecules:

The compound is also utilized in synthesizing more complex organic molecules. For example, it can be used as a building block in the synthesis of larger peptide chains or other biologically active compounds. The ability to introduce functional groups at specific sites on the pyrrolidine ring makes it versatile for creating diverse chemical libraries .

Case Study 1: Inhibitor Development

Research has explored the synthesis of SphK inhibitors derived from pyrrolidine structures, including this compound. These inhibitors demonstrated significant selectivity towards sphingosine kinases, which are implicated in various cancers .

Case Study 2: Asymmetric Synthesis

In a study focusing on asymmetric synthesis using organocatalysts, tert-butyl derivatives were shown to enhance yields and enantiomeric excesses in reactions involving aldehydes and ketones. The presence of the tert-butyl group was crucial for improving reaction rates and selectivity .

作用机制

The mechanism of action of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form coordination complexes with metal ions, influencing catalytic processes. The exact pathways and targets depend on the specific application and the chemical environment .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, applications, and synthetic routes of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate and its analogs:

Physicochemical Properties

- Solubility: The aminomethyl derivative is polar due to the -NH₂ group, enhancing solubility in polar solvents like DCM or DCE. Sulfonyl derivatives (e.g., ) exhibit lower solubility in nonpolar media .

- Stability : Boc protection in all analogs improves stability under basic conditions but requires acidic deprotection (e.g., TFA) for further reactivity .

Stereochemical Considerations

Enantiomeric purity is critical for biological activity. For example:

- The (R)-enantiomer of this compound (CAS: 199174-29-3) is preferred in asymmetric synthesis due to its defined spatial orientation .

- Racemic mixtures (e.g., (±)-trans-tert-butyl derivatives in ) are less effective in enantioselective applications .

生物活性

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 199174-29-3

The compound features a pyrrolidine ring with an aminomethyl group and a tert-butyl ester, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The aminomethyl group can participate in hydrogen bonding and nucleophilic attacks, influencing enzyme catalysis and receptor binding.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could modulate the activity of neurotransmitter receptors, potentially affecting neurological functions.

Anticancer Properties

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It may inhibit enzymes related to neurodegenerative diseases, such as dipeptidyl peptidase IV (DPP-IV), which is implicated in Alzheimer's disease. By inhibiting DPP-IV, it could enhance the levels of glucagon-like peptide-1 (GLP-1), promoting insulin secretion and neuroprotection .

Case Studies

- Anticancer Activity :

- Neuroprotective Mechanism :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 199174-29-3 | Anticancer, Neuroprotective |

| (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | 274692-07-8 | Anticancer potential; different mechanism |

| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | Similar activity; enantiomeric effects |

常见问题

Q. What are the standard synthetic routes for Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically begins with 3-methylpyrrolidine-1-carboxylic acid, which is activated using thionyl chloride to form the acid chloride. This intermediate is reacted with tert-butyl alcohol in the presence of triethylamine to yield the tert-butyl ester. Key considerations include temperature control (0–20°C for coupling steps) and purification via recrystallization or column chromatography to achieve >95% purity . Alternative routes starting from L-proline involve multi-step sequences, including Boc protection and functional group modifications .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic or electrophilic reactions?

The aminomethyl group (-CH2NH2) acts as a nucleophile, participating in alkylation or acylation reactions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). Reactivity is modulated by steric hindrance from the tert-butyl group, which slows undesired side reactions at the pyrrolidine ring .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H NMR for aminomethyl protons at δ 2.5–3.0 ppm) and Boc group integrity.

- Mass Spectrometry : Exact mass (214.30 g/mol) and fragmentation patterns validate molecular identity .

- HPLC : Monitors purity (>95%) and detects byproducts from incomplete coupling or deprotection steps .

Advanced Research Questions

Q. How is this compound utilized in enantioselective catalysis, and what reaction conditions optimize stereochemical outcomes?

The pyrrolidine scaffold serves as a chiral backbone in organocatalysts. For example, coupling with thiourea derivatives under refluxing THF (20–50 hours) produces bifunctional catalysts for asymmetric Michael additions. Key parameters include solvent polarity, temperature, and stoichiometric ratios of reactants to minimize racemization .

Q. What strategies are effective for Boc deprotection without degrading the aminomethyl group?

Trifluoroacetic acid (TFA) in dichloromethane (3 hours, room temperature) selectively removes the Boc group while preserving the aminomethyl functionality. Post-deprotection, neutralization with NaHCO3 and extraction with CH2Cl2 yield the free amine with >80% efficiency. Alternative methods (HCl/dioxane) are less favored due to side reactions with the pyrrolidine ring .

Q. How does structural modification of this compound impact its bioactivity in medicinal chemistry applications?

Comparative structure-activity relationship (SAR) studies reveal that replacing the pyrrolidine ring with oxetane or piperidine reduces binding affinity to sphingosine kinase inhibitors. The aminomethyl group’s position and stereochemistry (e.g., R vs. S configurations) critically influence metabolic stability and target engagement, as shown in in vivo assays .

Q. What methodologies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields (e.g., 47–85% for amide couplings) often arise from variations in activating reagents (EDC vs. DCC) or solvent systems. Systematic optimization using design of experiments (DoE) identifies optimal conditions, such as NHS/EDC in CH2Cl2 at 25°C, which improve coupling efficiency by 20% .

Q. What challenges arise in characterizing degradation products under accelerated stability conditions?

LC-MS/MS analysis detects hydrolytic degradation (e.g., tert-butyl alcohol release at pH < 3) and oxidative byproducts. Forced degradation studies (40°C/75% RH) coupled with high-resolution mass spectrometry (HRMS) differentiate between Boc cleavage and pyrrolidine ring oxidation, guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。